3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid
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Overview
Description
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid is an organic compound with the molecular formula C19H20O5 and a molecular weight of 328.36 g/mol . This compound is characterized by its complex structure, which includes ethoxy and phenoxy groups attached to a phenyl ring, and an acrylic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of an aryl halide with an organoboron compound to form the desired product.
Chemical Reactions Analysis
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical research, particularly in the study of proteomics and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and phenoxy groups can participate in various binding interactions, influencing its biological activity. The acrylic acid moiety can undergo reactions that modify its chemical properties, further affecting its mechanism of action. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid can be compared with similar compounds such as:
3-Ethoxy-4-(2-phenoxy-ethoxy)-benzoic acid: This compound has a similar structure but lacks the acrylic acid moiety, which can result in different chemical and biological properties.
4-tert-Octylphenol diethoxylate: Another compound with ethoxy and phenoxy groups, but with a different core structure and applications.
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-2-22-18-14-15(9-11-19(20)21)8-10-17(18)24-13-12-23-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZXAJMWIBUNF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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